An In-Depth Technical Guide to the Synthesis of 2-(3-BOC-Aminophenyl)phenol
An In-Depth Technical Guide to the Synthesis of 2-(3-BOC-Aminophenyl)phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(3-BOC-Aminophenyl)phenol, a valuable building block in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the most effective synthetic strategies. Emphasis is placed on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of the key biaryl bond. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and includes guidance on purification and characterization.
Introduction: The Significance of 2-(3-BOC-Aminophenyl)phenol
2-(3-BOC-Aminophenyl)phenol, also known as tert-butyl (2'-hydroxy-[1,1'-biphenyl]-3-yl)carbamate, is a bifunctional organic molecule that has garnered significant interest in the field of synthetic chemistry. Its structure, featuring a phenol, a BOC-protected aniline, and a biphenyl core, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The hydroxyl and protected amine functionalities offer orthogonal handles for further chemical transformations, while the biphenyl scaffold is a common motif in pharmacologically active compounds and advanced materials.
The strategic importance of this molecule lies in its potential to serve as a precursor for:
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Novel Pharmaceutical Agents: The biphenyl and aminophenol moieties are present in numerous drugs, and this building block allows for the systematic exploration of structure-activity relationships.
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Ligands for Catalysis: The phenol and amine groups can be modified to create sophisticated ligands for transition metal catalysis.
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Functional Materials: The aromatic nature of the biphenyl core lends itself to the development of organic electronics and other advanced materials.
This guide will focus on a reliable and scalable synthetic approach to this important compound, providing the necessary detail for its successful preparation in a laboratory setting.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of 2-(3-BOC-Aminophenyl)phenol reveals two primary disconnection points for the formation of the central carbon-carbon bond of the biphenyl system. This leads to two logical and well-established palladium-catalyzed cross-coupling strategies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
While both routes are viable, the Suzuki-Miyaura coupling (Route A) is often preferred due to the commercial availability and stability of the requisite boronic acids and aryl halides. This guide will therefore focus on the Suzuki-Miyaura approach, which involves the coupling of a suitably protected aminophenylboronic acid with a halophenol.
The Suzuki-Miyaura Coupling Approach: A Detailed Examination
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide[1][2][3]. This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.
The proposed synthetic sequence involves two key steps:
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BOC Protection of 3-Aminophenol: This step is not directly on the main pathway but is crucial for the synthesis of one of the key starting materials.
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Suzuki-Miyaura Coupling: The core biaryl structure is assembled in this step.
Synthesis of Key Intermediates
The successful synthesis of the target molecule hinges on the availability of the two coupling partners: (3-(tert-butoxycarbonylamino)phenyl)boronic acid and a suitable 2-halophenol (e.g., 2-bromophenol or 2-iodophenol).
This starting material can be synthesized from 3-aminophenylboronic acid via a standard BOC protection protocol.
Experimental Protocol: BOC Protection of 3-Aminophenylboronic Acid
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Dissolution: In a round-bottom flask, dissolve 3-aminophenylboronic acid (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).
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Basification: Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.) to the solution and stir until it is fully dissolved.
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Addition of BOC Anhydride: To the stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) in THF dropwise at room temperature.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
The Core Reaction: Suzuki-Miyaura Coupling
With the starting materials in hand, the key C-C bond-forming reaction can be performed.
Experimental Protocol: Synthesis of 2-(3-BOC-Aminophenyl)phenol via Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried Schlenk flask, add (3-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq.), 2-bromophenol (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
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Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(3-BOC-Aminophenyl)phenol as a solid.
Characterization of 2-(3-BOC-Aminophenyl)phenol
The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₇H₁₉NO₃[4] |
| Molecular Weight | 285.34 g/mol [4] |
| CAS Number | 1261900-37-1[4] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
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Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm. The protons on the phenol ring will likely appear as multiplets, as will the protons on the aminophenyl ring.
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Amine Proton (NH): A broad singlet typically between δ 6.5-8.0 ppm.
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Phenolic Proton (OH): A broad singlet that can appear over a wide range, from δ 4.5-8.0 ppm, and its position is concentration and solvent-dependent.
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BOC Group Protons: A characteristic sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
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Aromatic Carbons: Multiple signals in the aromatic region of δ 115-160 ppm.
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Carbonyl Carbon (C=O): A signal around δ 153-155 ppm.
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Quaternary Carbon of BOC Group: A signal around δ 80-82 ppm.
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Methyl Carbons of BOC Group: A signal around δ 28 ppm.
IR (Infrared) Spectroscopy:
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O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹.
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N-H Stretch (Amine): A sharp to moderately broad absorption around 3300-3400 cm⁻¹.
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C=O Stretch (Carbonyl): A strong absorption band around 1680-1720 cm⁻¹.
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Aromatic C=C Stretches: Absorptions in the region of 1450-1600 cm⁻¹.
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C-O Stretch (Phenol): An absorption band around 1200-1250 cm⁻¹.
Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): Expected at m/z = 285.
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Fragmentation: A common fragmentation pathway for BOC-protected amines is the loss of isobutylene (56 amu) or the entire BOC group (100 amu). Therefore, fragments at m/z = 229 and m/z = 185 would be expected.
Conclusion
The synthesis of 2-(3-BOC-Aminophenyl)phenol is readily achievable through a two-step sequence involving BOC protection of 3-aminophenylboronic acid followed by a Suzuki-Miyaura cross-coupling with a 2-halophenol. This approach offers a reliable and scalable route to this valuable synthetic intermediate. The protocols and characterization data provided in this guide should enable researchers to successfully prepare and validate this compound for their specific applications in drug discovery and materials science.
References
- Buchwald, S. L. (2008). The Development of Practical Palladium-Catalyzed C-N and C-O Bond-Forming Reactions. Synlett, 2008(16), 2423-2432.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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PubChem. (n.d.). tert-Butyl (2'-hydroxy-[1,1'-biphenyl]-3-yl)carbamate. Retrieved from [Link]
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide (pp. 11-59). Springer.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
